molecular formula C9H10N2O4S B14809797 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide

4-Cyclopropoxy-6-formylpyridine-2-sulfonamide

Cat. No.: B14809797
M. Wt: 242.25 g/mol
InChI Key: JWJHYDYCEDMXAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-formylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction and desired product.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide include other sulfonamides, such as:

Uniqueness

What sets this compound apart from other sulfonamides is its unique structure, which includes a cyclopropoxy group and a formyl group attached to the pyridine ring. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other sulfonamides.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

4-cyclopropyloxy-6-formylpyridine-2-sulfonamide

InChI

InChI=1S/C9H10N2O4S/c10-16(13,14)9-4-8(15-7-1-2-7)3-6(5-12)11-9/h3-5,7H,1-2H2,(H2,10,13,14)

InChI Key

JWJHYDYCEDMXAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)C=O

Origin of Product

United States

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